6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine
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Overview
Description
6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole moiety Benzothiazoles are known for their significant pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamides or the use of carbon dioxide as a raw material .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often focus on optimizing yield and reducing reaction times. For instance, the use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can either inhibit or activate their functions, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar pharmacological activities.
6-Methyl-2-aminobenzothiazole: Another derivative with potential medicinal applications.
Uniqueness
6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other benzothiazole derivatives. Its dual benzothiazole structure may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
6-[(2-amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-8(6-12(9)21-13)19-7-2-4-11-10(5-7)18-14(16)20-11/h1-6H,(H2,15,17)(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVFYOMBCODCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)SC(=N4)N)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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